Saquayamycin D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

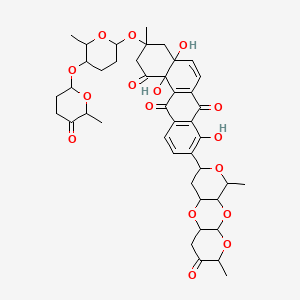

Saquayamycin D is a glycoside of aquayamycin.

Wissenschaftliche Forschungsanwendungen

Scientific Applications of Saquayamycin D

This compound, a glycoside derived from the marine actinomycete Streptomyces nodosus, is a member of the angucycline family of antibiotics. These compounds are characterized by a complex polycyclic structure and significant biological activities, positioning this compound as a candidate for various applications in scientific research.

Anticancer Research

This compound exhibits significant antitumor activity by inhibiting the proliferation of various cancer cell lines through the induction of apoptosis and suppression of critical signaling pathways such as PI3K/AKT.

- PI3K/AKT Pathway Inhibition this compound selectively binds to proteins involved in the PI3K/AKT signaling pathway, inhibiting their activity and promoting apoptosis in cancer cells. Studies indicate that this compound can induce apoptosis in colorectal cancer (CRC) cells by regulating the PI3K/AKT signaling pathway .

- Epithelial-Mesenchymal Transition (EMT) Suppression this compound reduces the expression of proteins associated with EMT, a process crucial for cancer metastasis. Saquayamycin B1, a related compound, has been shown to increase E-cadherin protein and mRNA while downregulating N-cadherin and Vimentin proteins and mRNA, effectively inhibiting the EMT process in CRC cells .

Antibacterial Applications

This compound demonstrates antibacterial activity against Gram-positive bacteria, suggesting its potential in developing new antibiotic therapies.

Structure-Activity Relationship Studies

This compound is often used in studies to understand the structure-activity relationships within the angucycline class of antibiotics . These studies help in identifying the structural features responsible for the biological activity of these compounds. By comparing this compound with other related compounds, researchers can identify unique features that enhance its interaction with biological targets.

Cytotoxicity and Cell Viability Assays

Saquayamycins, including this compound, are evaluated for their cytotoxic effects on different cancer cell lines . Cell viability assays help determine the concentrations at which these compounds inhibit cancer cell growth. For example, Saquayamycin B1, has shown potent cytotoxicity against CRC cells with lower toxicity to normal human hepatocytes .

Interactions with Cellular Targets

Research has demonstrated that this compound interacts selectively with proteins involved in the PI3K/AKT signaling pathway, leading to downstream effects that promote apoptosis in cancer cells. It also influences the expression levels of transcription factors related to EMT, providing insights into its mechanism of action against cancer metastasis.

Angucycline Class Comparisons

This compound shares structural similarities with other compounds within the angucycline class, allowing for comparative studies to discern specific biological activities.

Comparison of this compound with Related Compounds

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Saquayamycin A | Glycoside | Antibacterial; anticancer | Stronger activity against Gram-positive bacteria |

| Saquayamycin B | Glycoside | Anticancer; inhibits PI3K/AKT pathway | Higher cytotoxicity against colorectal cancer cells |

| Landomycin N | Angucycline | Antibacterial; anticancer | Different sugar moiety affecting activity |

| Aquayamycin | Glycoside | Antibacterial | Base compound for saquayamycins |

Limitations and Considerations

While this compound and related compounds show promise in various applications, it is important to note:

Analyse Chemischer Reaktionen

Biological Activity and Interactions

Saquayamycin D demonstrates significant biological activity, especially as an antitumor agent. Studies indicate it inhibits the proliferation of various cancer cell lines by inducing apoptosis and suppressing critical signaling pathways like PI3K/AKT. This inhibition leads to decreased expression of proteins associated with epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis. this compound also exhibits antibacterial activity against Gram-positive bacteria, making it a candidate for antibiotic therapies.

This compound interacts with various cellular targets, notably binding selectively to proteins involved in the PI3K/AKT signaling pathway, inhibiting their activity and promoting apoptosis in cancer cells. Interaction studies suggest this compound may affect the expression levels of transcription factors related to EMT, providing insights into its mechanism of action against cancer metastasis.

Structural Comparisons

This compound's unique hydroxyl group positioning and glycosidic linkages enhance its interaction with biological targets compared to similar compounds, contributing to its distinct biological activities and potential therapeutic applications.

Related Saquayamycins and their Activities

-

Saquayamycins A and B: Saquayamycins A and B contain three different O-glycosidically linked deoxysugars: L-rhodinose, L-aculose, and L-cinerulose (only in saquayamycin B) . Saquayamycin A is unstable to acid, converting to saquayamycin B upon contact with silica gel .

-

Saquayamycins E and F: These isomers inhibit FPTase from bovine brain, differing slightly from saquayamycins A and C, except for an additional methoxy group attached at C-5 .

-

Saquayamycins A1, B1, and C1: These are generated by partial acid hydrolysis of saquayamycins A-C, respectively .

-

Saquayamycin G: Identified as 3-α-L-rhodinosyl-4-1-α-L-aculosyl-aquayamycin .

-

Saquayamycin B1 (Saq B 1): Can induce apoptosis and inhibit invasion and metastasis in CRC cells through the PI3K/AKT signaling pathway .

Eigenschaften

CAS-Nummer |

99260-71-6 |

|---|---|

Molekularformel |

C43H50O16 |

Molekulargewicht |

822.8 g/mol |

IUPAC-Name |

9-(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C43H50O16/c1-18-25(44)8-10-32(53-18)57-27-9-11-33(54-20(27)3)59-41(5)16-31(46)43(51)35-24(12-13-42(43,50)17-41)37(48)34-23(38(35)49)7-6-22(36(34)47)28-15-29-39(21(4)52-28)58-40-30(56-29)14-26(45)19(2)55-40/h6-7,12-13,18-21,27-30,32-33,39-40,47,50-51H,8-11,14-17H2,1-5H3 |

InChI-Schlüssel |

XZOQKDMLEUWFDT-CBRSCIEJSA-N |

SMILES |

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)O)C)OC9CCC(=O)C(O9)C |

Kanonische SMILES |

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)O)C)OC9CCC(=O)C(O9)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Saquayamycin D; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.